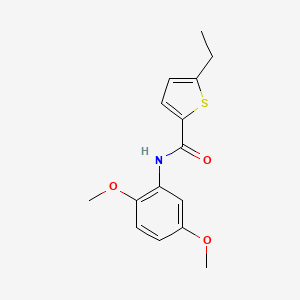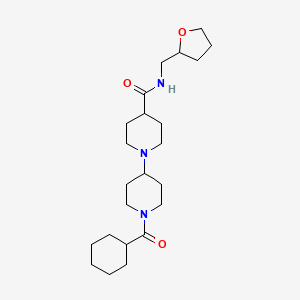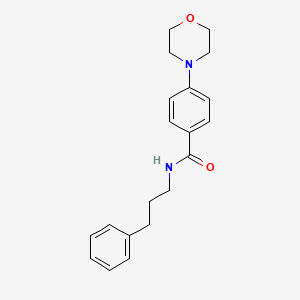![molecular formula C16H22N2O3 B4670654 3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and is commonly referred to as MP-10. This compound has been extensively studied for its ability to modulate the activity of certain receptors in the brain, which has led to a better understanding of its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
MP-10 acts as a partial agonist at dopamine D2 receptors, which are involved in reward and motivation pathways in the brain. By modulating the activity of these receptors, MP-10 has been shown to reduce drug-seeking behavior and drug-induced relapse in preclinical studies. Additionally, MP-10 has been shown to have an affinity for serotonin receptors, which may contribute to its antipsychotic properties.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. Additionally, MP-10 has been shown to improve cognitive function in preclinical studies, suggesting that it may have potential as a treatment for cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-10 in laboratory experiments is its high selectivity for dopamine receptors. This allows for more precise targeting of these receptors, which may lead to fewer side effects. Additionally, MP-10 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. One limitation of MP-10 is its relatively low potency compared to other dopamine receptor agonists, which may limit its efficacy in certain applications.
Orientations Futures
There are a number of potential future directions for research on MP-10. One area of interest is its potential as a treatment for drug addiction, particularly in combination with other therapies. Additionally, MP-10 may have potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the potential therapeutic applications of MP-10 and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to modulate the activity of dopamine receptors in the brain, which has led to its investigation as a potential treatment for drug addiction. Additionally, MP-10 has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia.
Propriétés
IUPAC Name |
3-methoxy-N-(3-oxo-3-piperidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-7-5-6-13(12-14)16(20)17-9-8-15(19)18-10-3-2-4-11-18/h5-7,12H,2-4,8-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRETXNVCYBZGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4670593.png)

![2-(4-bromo-1H-pyrazol-1-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}acetamide](/img/structure/B4670613.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4670615.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4670618.png)
![2-(3-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4670632.png)
![ethyl 4-[(2-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4670636.png)

![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4670642.png)
![butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)
![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-1-naphthylacetamide](/img/structure/B4670659.png)
![4-[(5-chloro-2-thienyl)methyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4670661.png)